molecular formula C9H14O2 B575096 Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate CAS No. 177719-27-6

Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate

Cat. No. B575096
M. Wt: 154.209
InChI Key: ARUVQGYUFNNBRG-UHFFFAOYSA-N
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Description

Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is a structurally unique compound that contains two cyclopropane rings connected by an ethyl carboxylate group . Cyclopropane is a three-membered ring with significant angle strain, making it highly reactive . The compound also contains an ester functional group .


Synthesis Analysis

The synthesis of cyclopropane structures often involves the reaction of carbenes with alkenes or cycloalkenes . Methylene (H2C) is the simplest carbene, and in general, carbenes have the formula R2C . The highly reactive nature of carbenes leads to very fast reactions, with the rate-determining step generally being carbene formation .


Molecular Structure Analysis

The molecular structure of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is characterized by two cyclopropane rings connected by an ethyl carboxylate group . Cyclopropane is a three-membered ring, which is inherently highly strained . This strain allows cyclopropane to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

Cyclopropane compounds, due to their high strain, are very reactive and interesting synthetic targets . They can participate in a range of strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Future Directions

Bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes, which are structurally similar to Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate, have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions . This suggests that there could be future research directions exploring the diverse chemistry that Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate can access, its value as a synthetic precursor to cyclobutanes and azetidines, and its potential applications in medicinal chemistry .

properties

IUPAC Name

ethyl 1-cyclopropylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-8(10)9(5-6-9)7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUVQGYUFNNBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate

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